molecular formula C16H8ClF3N8 B214871 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

Número de catálogo B214871
Peso molecular: 404.73 g/mol
Clave InChI: KZCVXTKDSJBNKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. In

Mecanismo De Acción

The adenosine A2A receptor is expressed on the surface of various immune cells, including T cells and natural killer cells. When activated by adenosine, the receptor suppresses the immune response and promotes tumor growth. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine works by binding to the receptor and preventing adenosine from activating it. This leads to an increase in immune cell activity and a reduction in tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments, such as chemotherapy and immune checkpoint inhibitors. It has also been shown to reduce tumor growth and metastasis in various cancer models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its efficacy may be limited in tumors that do not express high levels of the receptor. Additionally, the optimal dosing and timing of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments is still being investigated.

Direcciones Futuras

There are several future directions for 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine research, including:
1. Investigating the efficacy of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments in clinical trials.
2. Developing new 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine analogs with improved potency and pharmacokinetic properties.
3. Studying the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders and chronic pain.
4. Exploring the potential of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a biomarker for predicting response to cancer immunotherapy.
5. Investigating the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response.
Conclusion:
Overall, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine shows promise as a potential cancer immunotherapy agent. Its specificity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Métodos De Síntesis

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 1H-tetrazole in the presence of a base to form the intermediate 4-chlorophenyltetrazole. This intermediate is then reacted with 2-pyrazinecarboxylic acid in the presence of a coupling agent to form the pyrimidine ring. Finally, the trifluoromethyl group is introduced using trifluoromethyl iodide and a base.

Aplicaciones Científicas De Investigación

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer immunotherapy agent. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in tumors. By inhibiting this receptor, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can enhance the anti-tumor immune response and potentially improve the efficacy of other cancer treatments.

Propiedades

Nombre del producto

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

Fórmula molecular

C16H8ClF3N8

Peso molecular

404.73 g/mol

Nombre IUPAC

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H8ClF3N8/c17-9-1-3-10(4-2-9)28-15(25-26-27-28)11-7-23-14(12-8-21-5-6-22-12)24-13(11)16(18,19)20/h1-8H

Clave InChI

KZCVXTKDSJBNKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

SMILES canónico

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.